

Spectroscopic Analysis of 4-Fluorocinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluorocinnamic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Fluorocinnamic acid**, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Spectroscopic Data

The spectroscopic data for **4-Fluorocinnamic acid** is summarized in the tables below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.5	br s	COOH	
7.79	d	8.8	Ar-H
7.64	d	16.0	=CH-COOH
7.27	t	8.8	Ar-H
6.54	d	16.0	Ar-CH=

Solvent: DMSO-d₆; Instrument Frequency: 400 MHz

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
167.8	C=O
163.7 (d, J=250.3 Hz)	C-F
142.8	=CH-COOH
131.0 (d, J=8.6 Hz)	Ar-C
130.5	Ar-C
119.2	Ar-CH=
115.9 (d, J=21.7 Hz)	Ar-C

Solvent: DMSO-d₆; Instrument Frequency: 75 MHz

Infrared (IR) Spectroscopy

The following table lists the significant absorption bands in the infrared spectrum of **4-Fluorocinnamic acid**.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3100-2500	Broad	O-H stretch (Carboxylic Acid)
1685-1665	Strong	C=O stretch (α,β -unsaturated Carboxylic Acid)
1630-1600	Medium	C=C stretch (Alkene)
1600-1450	Medium-Weak	C=C stretch (Aromatic Ring)
1250-1150	Strong	C-O stretch (Carboxylic Acid)
1160-1100	Strong	C-F stretch (Aromatic)
980	Strong	=C-H bend (trans-Alkene)

Mass Spectrometry (MS)

The mass spectrum of **4-Fluorocinnamic acid** was obtained using electron ionization.

m/z	Relative Intensity (%)	Assignment
166	100	[M] ⁺ (Molecular Ion)
165	46	[M-H] ⁺
149	37	[M-OH] ⁺
121	37	[M-COOH] ⁺
101	38	[C ₇ H ₄ F] ⁺
95	9	[C ₆ H ₄ F] ⁺

Ionization Method: Electron Ionization (EI) at 75 eV^[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of **4-Fluorocinnamic acid** is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.^[2]

¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a 300 or 400 MHz NMR spectrometer. Key acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired on the same instrument, typically operating at 75 or 100 MHz for carbon. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Sample Preparation (Solid): As **4-Fluorocinnamic acid** is a solid, a common method for IR analysis is the KBr pellet technique. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil (Nujol).^{[3][4]} Another method involves dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate, leaving a thin film of the compound.^[1]

Data Acquisition: The prepared sample is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or a pure KBr pellet/salt plate) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

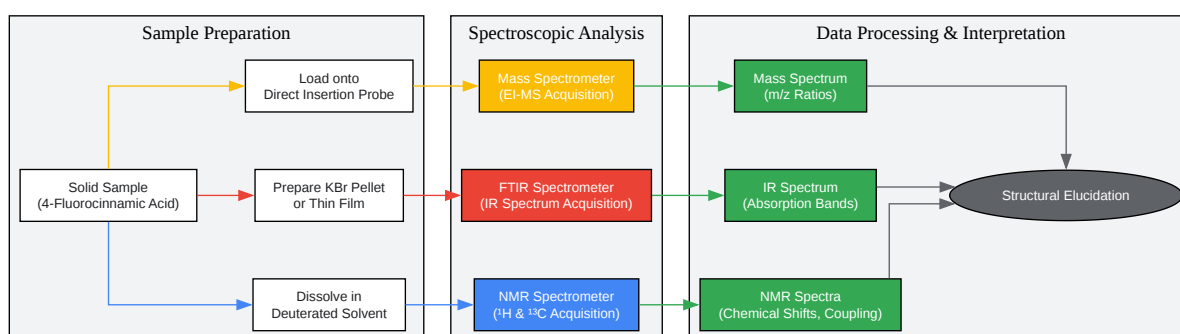
Sample Introduction: For a solid sample like **4-Fluorocinnamic acid**, it can be introduced into the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.[5]

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the molecules to ionize and fragment in a reproducible manner.

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **4-Fluorocinnamic acid**.



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Caption: General workflow for spectroscopic analysis of **4-Fluorocinnamic acid**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Fluorocinnamic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107693#spectroscopic-data-for-4-fluorocinnamic-acid-nmr-ir-mass-spec]

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